A Technical Guide to the Synthesis and Properties of tert-Butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate
A Technical Guide to the Synthesis and Properties of tert-Butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate, a novel chemical entity with significant potential as a versatile building block in medicinal chemistry. Given the absence of extensive literature on this specific isomer, this document outlines a predictive and rational approach to its synthesis, purification, and characterization, grounded in established chemical principles and data from closely related analogues.
Strategic Importance and Molecular Architecture
The molecular structure of tert-butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate is distinguished by a tertiary alcohol on a piperidine ring, with a vicinal Boc-protected aminoethyl group. This unique arrangement of functional groups offers several strategic advantages in drug design and development:
-
Chiral Center: The carbon bearing the carbamate and the piperidine ring is a stereocenter, allowing for the exploration of stereospecific interactions with biological targets.
-
Hydrogen Bonding Capabilities: The presence of a hydroxyl group and the N-H of the carbamate provides opportunities for hydrogen bonding, which is crucial for molecular recognition at receptor sites.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group offers a stable, yet readily cleavable, protecting group for the primary amine. This facilitates the use of this molecule as a scaffold for further chemical modifications.[1][2]
-
Piperidine Core: The piperidine moiety is a common scaffold in many pharmaceuticals, valued for its favorable pharmacokinetic properties.[3][4]
Proposed Synthetic Pathway
A plausible and efficient synthetic route to tert-butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate, commencing from commercially available N-Boc-4-piperidone, is proposed below. This multi-step synthesis leverages well-established and reliable chemical transformations.
Caption: A proposed three-step synthetic pathway to the target compound.
Step 1: Synthesis of tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate
The initial step involves the formation of a carbon-carbon bond at the 4-position of the piperidine ring. This can be achieved via the addition of an acetylide equivalent to N-Boc-4-piperidone, followed by hydration of the resulting alkyne. Alternatively, a more direct approach would be a Grignard reaction with an appropriate acetylide Grignard reagent.[5][6]
Step 2: Reductive Amination to form tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate
The ketone functionality in the intermediate is then converted to a primary amine via reductive amination. This is a robust and widely used transformation in organic synthesis.[4]
Step 3: Boc Protection of the Primary Amine
The final step involves the protection of the newly formed primary amine with a tert-butyloxycarbonyl (Boc) group. This reaction is typically high-yielding and proceeds under mild conditions.[7][8][9]
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₆N₂O₃ |
| Molecular Weight | 258.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. |
| Melting Point | 120-140 °C (estimated) |
Predicted Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Broad Singlet | 1H | -OH |
| ~3.8 | Multiplet | 1H | -CH-NHBoc |
| ~3.5 | Multiplet | 4H | Piperidine -CH₂-N- |
| ~1.6 | Multiplet | 4H | Piperidine -CH₂-C- |
| 1.44 | Singlet | 9H | -C(CH₃)₃ |
| ~1.2 | Doublet | 3H | -CH-CH₃ |
Note: Predicted chemical shifts are based on typical values for similar functional groups.[10][11][12][13]
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | Carbamate C=O |
| ~80 | -C(CH₃)₃ |
| ~70 | Piperidine C-OH |
| ~50 | -CH-NHBoc |
| ~40 | Piperidine -CH₂-N- |
| ~35 | Piperidine -CH₂-C- |
| 28.3 | -C(CH₃)₃ |
| ~18 | -CH-CH₃ |
Note: Predicted chemical shifts are based on typical values for similar functional groups.[12]
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H and N-H stretching |
| 2975-2850 | C-H stretching (aliphatic) |
| ~1690 | C=O stretching (carbamate) |
| ~1520 | N-H bending |
| ~1160 | C-O stretching (carbamate) |
Note: Predicted absorption bands are based on characteristic frequencies for the functional groups present.[14][15][16][17][18]
| m/z | Ion |
| 259.20 | [M+H]⁺ |
| 281.18 | [M+Na]⁺ |
| 203.14 | [M - C₄H₉O]⁺ |
| 159.13 | [M - C₅H₉NO₂]⁺ |
Note: Predicted m/z values are for the most abundant isotopes. Fragmentation patterns of piperidine derivatives are well-documented.[3][19][20][21]
Detailed Experimental Protocols
The following protocols are proposed for the synthesis and characterization of tert-butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate.
Synthesis Protocol
Caption: A step-by-step experimental workflow for the synthesis.
Step 1: Synthesis of tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone in anhydrous THF at -78 °C, add a solution of ethynylmagnesium bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude alkyne in a mixture of formic acid and water and heat to 60 °C for 4 hours.
-
Cool the reaction mixture, neutralize with sodium bicarbonate, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate
-
To a solution of tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane, dry the combined organic layers, and concentrate.
-
The crude amine can be used in the next step without further purification.
Step 3: Synthesis of tert-Butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate
-
To a solution of the crude amine from Step 2 in dichloromethane, add triethylamine and di-tert-butyl dicarbonate.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Characterization Protocol
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆.
-
IR Spectroscopy: Obtain an IR spectrum using a KBr pellet or as a thin film.
-
Mass Spectrometry: Analyze the compound using ESI-MS to confirm the molecular weight.
-
Purity Analysis: Assess the purity of the final compound by HPLC.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheets (SDS) of all reagents used in the synthesis.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of tert-butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate. By leveraging established synthetic methodologies and predictive chemical principles, researchers and drug development professionals are equipped with the necessary information to produce and utilize this novel building block in their discovery programs. The unique structural features of this compound make it a promising candidate for the development of new therapeutic agents.
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